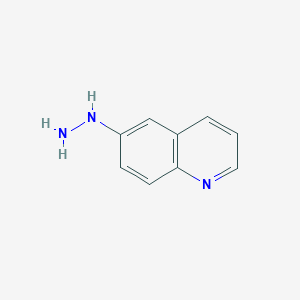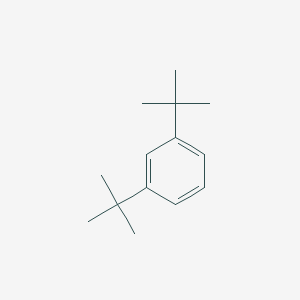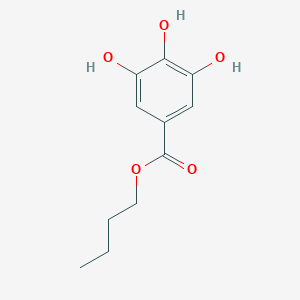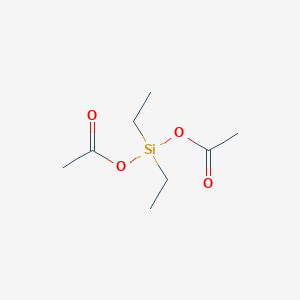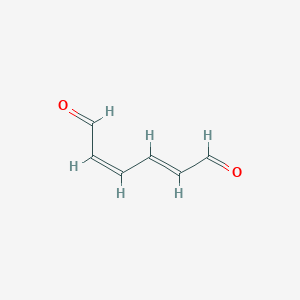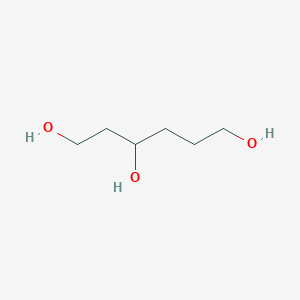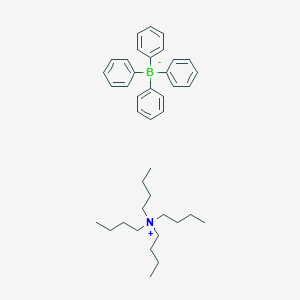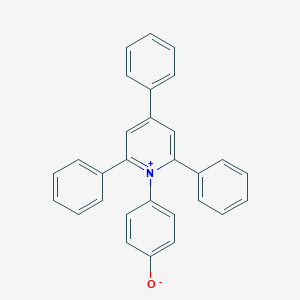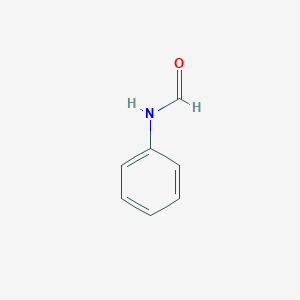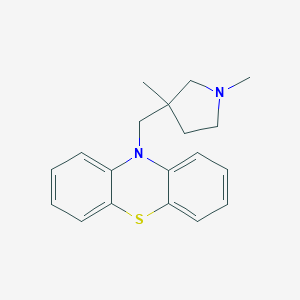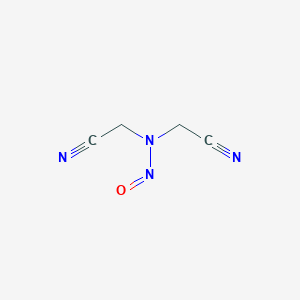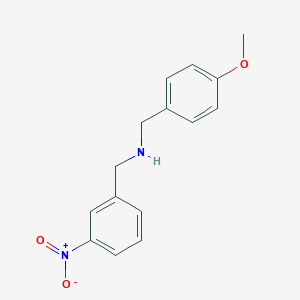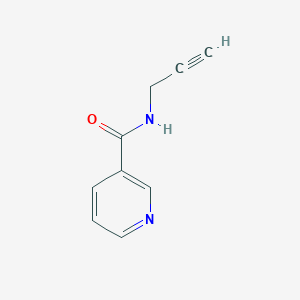
Methylgermatrane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylgermatrane is an organogermanium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. It is characterized by the presence of a germanium atom bonded to a methyl group and other organic ligands. This compound is part of a broader class of organogermanium compounds known for their biological activity and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions: Methylgermatrane can be synthesized through several methods, one of which involves the reaction of hydroxymethyltrichlorogermane with phosphorus pentachloride. This reaction yields chloromethyltrichlorogermane, which can then be further processed to obtain this compound .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to optimize yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.
化学反应分析
Types of Reactions: Methylgermatrane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of germanium oxides.
Reduction: In this reaction, this compound can be reduced to form lower oxidation state germanium compounds.
Substitution: This involves the replacement of one or more ligands attached to the germanium atom with different ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives.
科学研究应用
Methylgermatrane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in certain chemical reactions.
Biology: Research has shown that this compound exhibits biological activity, making it a candidate for studies on its potential therapeutic effects.
Medicine: Due to its biological activity, there is interest in exploring its use in pharmaceuticals, particularly for its potential anti-cancer and immunomodulatory properties.
Industry: this compound is used in the production of advanced materials, including semiconductors and optical devices, due to its unique electronic properties.
作用机制
The mechanism by which methylgermatrane exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it is believed to modulate immune responses and exhibit anti-cancer activity through the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with cellular signaling pathways involved in cell growth and survival.
相似化合物的比较
Methylgermatrane can be compared with other organogermanium compounds such as:
Carboxyethylgermanium Sesquioxide: Known for its immune-modulating properties.
Propylgermanium: Another organogermanium compound with potential therapeutic benefits.
Uniqueness: What sets this compound apart is its specific chemical structure, which imparts unique electronic properties and biological activity. Its ability to undergo a variety of chemical reactions also makes it a versatile compound for research and industrial applications.
属性
IUPAC Name |
1-methyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15GeNO3/c1-8-10-5-2-9(3-6-11-8)4-7-12-8/h2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJUKNTXXHUQFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge]12OCCN(CCO1)CCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15GeNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
